molecular formula C15H18ClN3O2 B14987183 N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-(4-chlorophenoxy)acetamide

N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-(4-chlorophenoxy)acetamide

Cat. No.: B14987183
M. Wt: 307.77 g/mol
InChI Key: ODHXLUPJVSYFCE-UHFFFAOYSA-N
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Description

N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-(4-chlorophenoxy)acetamide is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-(4-chlorophenoxy)acetamide typically involves the reaction of 1-(butan-2-yl)-1H-pyrazole-5-carboxylic acid with 4-chlorophenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-(4-chlorophenoxy)acetamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular functions and ultimately resulting in its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide
  • N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-(4-bromophenoxy)acetamide
  • N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-(4-methylphenoxy)acetamide

Uniqueness

N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-(4-chlorophenoxy)acetamide is unique due to the presence of the chlorophenoxy moiety, which imparts distinct chemical and biological properties. The chlorine atom can participate in various chemical reactions, making the compound versatile for further modifications. Additionally, the compound’s specific structural features contribute to its potential biological activities, distinguishing it from other similar compounds .

Properties

Molecular Formula

C15H18ClN3O2

Molecular Weight

307.77 g/mol

IUPAC Name

N-(2-butan-2-ylpyrazol-3-yl)-2-(4-chlorophenoxy)acetamide

InChI

InChI=1S/C15H18ClN3O2/c1-3-11(2)19-14(8-9-17-19)18-15(20)10-21-13-6-4-12(16)5-7-13/h4-9,11H,3,10H2,1-2H3,(H,18,20)

InChI Key

ODHXLUPJVSYFCE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=CC=N1)NC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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